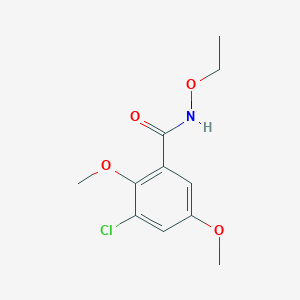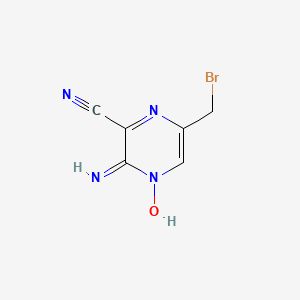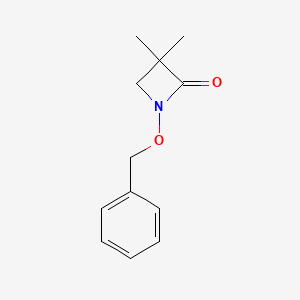
Ethyl (+-)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate typically involves the reaction of 3-chloro-4-((4-chlorophenyl)methyl)phenol with ethyl 2-bromo-2-methylbutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The chlorinated phenyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-chlorophenoxy)-2-methylbutanoate
- Ethyl 2-(3-chlorophenoxy)-2-methylbutanoate
- Ethyl 2-(4-chlorobenzyl)-2-methylbutanoate
Uniqueness
Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate is unique due to the presence of both 3-chloro and 4-((4-chlorophenyl)methyl) substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
71549-03-6 |
|---|---|
Fórmula molecular |
C20H22Cl2O3 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
ethyl 2-[3-chloro-4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C20H22Cl2O3/c1-4-20(3,19(23)24-5-2)25-17-11-8-15(18(22)13-17)12-14-6-9-16(21)10-7-14/h6-11,13H,4-5,12H2,1-3H3 |
Clave InChI |
CXFXLTRJNHIWND-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)OCC)OC1=CC(=C(C=C1)CC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


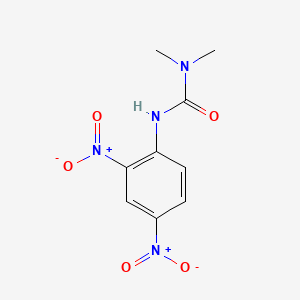
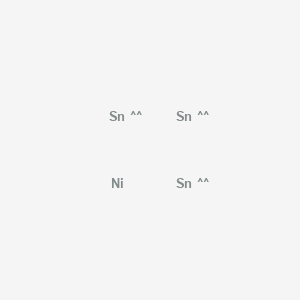
selanium bromide](/img/structure/B14467233.png)

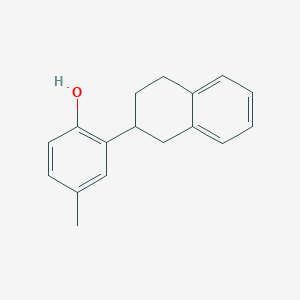
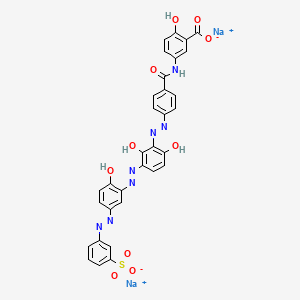
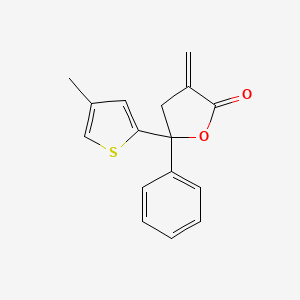
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
